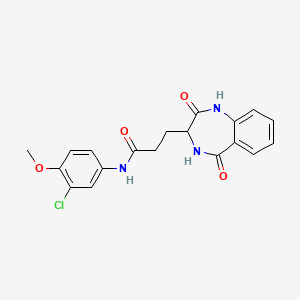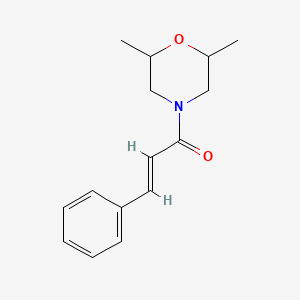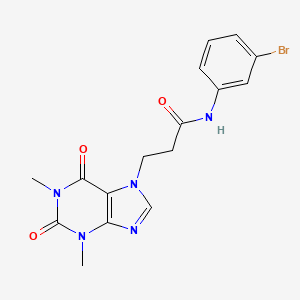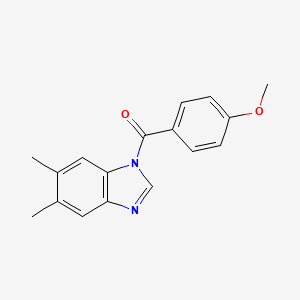![molecular formula C18H19N3O4S B14937893 Methyl 2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14937893.png)
Methyl 2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 2-{[(1-BENZYL-5-OXOTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that features a thiazole ring, a pyrrole ring, and a benzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(1-BENZYL-5-OXOTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrrole ring and the benzyl group. Common reagents used in these reactions include thionyl chloride, benzylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
METHYL 2-{[(1-BENZYL-5-OXOTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
METHYL 2-{[(1-BENZYL-5-OXOTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers or nanomaterials.
作用機序
The mechanism of action of METHYL 2-{[(1-BENZYL-5-OXOTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to METHYL 2-{[(1-BENZYL-5-OXOTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE include other thiazole and pyrrole derivatives, such as:
- METHYL 2-{[(1-BENZYL-5-OXOTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE
- METHYL 2-{[(1-BENZYL-5-OXOTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 2-{[(1-BENZYL-5-OXOTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE lies in its specific combination of functional groups and structural features. This combination allows it to exhibit distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further enhances its versatility and potential utility in scientific research and industry.
特性
分子式 |
C18H19N3O4S |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
methyl 2-[(1-benzyl-5-oxopyrrolidine-3-carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N3O4S/c1-11-15(17(24)25-2)19-18(26-11)20-16(23)13-8-14(22)21(10-13)9-12-6-4-3-5-7-12/h3-7,13H,8-10H2,1-2H3,(H,19,20,23) |
InChIキー |
MYOAVDWGMVRQLV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14937826.png)
![2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B14937832.png)
![(2S,3R)-2-{[(3-hexyl-7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}-3-methylpentanoic acid](/img/structure/B14937834.png)
![1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14937837.png)
![N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-valine](/img/structure/B14937841.png)
![methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-beta-alaninate](/img/structure/B14937847.png)
![2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B14937848.png)


![N-[4-(acetylsulfamoyl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B14937880.png)

![2-[2-(4-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14937899.png)

